molecular formula C14H20O2 B12902036 6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol CAS No. 500995-90-4

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

Cat. No.: B12902036
CAS No.: 500995-90-4
M. Wt: 220.31 g/mol
InChI Key: MZWVFEFFHCPACT-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and a hydroxyl group attached to a benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-3-buten-2-ol with a suitable phenol derivative in the presence of an acid catalyst can lead to the formation of the desired benzofuran compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or Lewis acids can facilitate the cyclization process, leading to high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetic industries.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various industrial applications.

    tert-Butyl alcohol: A simple tertiary alcohol used as a solvent and intermediate in organic synthesis.

Uniqueness

6-(Tert-butyl)-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to its benzofuran core structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups further enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

500995-90-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

6-tert-butyl-2,2-dimethyl-3H-1-benzofuran-7-ol

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-9-8-14(4,5)16-12(9)11(10)15/h6-7,15H,8H2,1-5H3

InChI Key

MZWVFEFFHCPACT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)C(C)(C)C)O)C

Origin of Product

United States

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